4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate
Description
This compound is a multifunctional aromatic ester characterized by three key structural motifs:
- 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy group: The pyridine ring is substituted with electron-withdrawing groups (Cl, CF₃), enhancing electrophilic reactivity and metabolic stability .
- Phenylsulfonyl group: The sulfonyl moiety contributes to steric bulk and may influence solubility and intermolecular interactions .
This combination of substituents suggests applications in agrochemical or pharmaceutical research, where trifluoromethyl and sulfonyl groups are common in bioactive molecules.
Properties
IUPAC Name |
[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF3NO6S/c1-35-18-9-7-16(8-10-18)25(32)37-22-12-11-19(14-23(22)38(33,34)20-5-3-2-4-6-20)36-24-21(27)13-17(15-31-24)26(28,29)30/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXRUGJKVLRWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the chloro or trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential as a pharmaceutical agent. The presence of the pyridine moiety is often associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that derivatives of pyridine can exhibit selective inhibition of certain enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A study exploring the anticancer properties of related compounds found that modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that similar modifications to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate could yield promising anticancer agents.
Agrochemicals
Compounds with trifluoromethyl groups are often utilized in agrochemicals for their ability to enhance herbicidal and fungicidal properties. The inclusion of such groups can improve the efficacy and selectivity of pesticides.
Case Study: Herbicidal Efficacy
Research has demonstrated that trifluoromethyl-substituted phenolic compounds exhibit strong herbicidal activities. A specific study showed that these compounds could inhibit the growth of several weed species while being less toxic to crop plants, indicating a potential application for this compound as a selective herbicide.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Application Area |
|---|---|---|---|
| Compound A | Pyridine, CF3 | Anticancer | Medicinal |
| Compound B | Triazole, CF3 | Antimicrobial | Medicinal |
| Compound C | Phenol, CF3 | Herbicidal | Agrochemical |
| Target Compound | Pyridine, CF3, Sulfonyl | Potential Anticancer & Herbicidal | Medicinal & Agrochemical |
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents or core frameworks. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name / ID | Key Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Inferences | Evidence Source |
|---|---|---|---|---|
| Target Compound | 4-methoxybenzoate, 3-Cl-5-CF₃-pyridinyloxy, phenylsulfonyl | ~550 (estimated) | Enhanced solubility (methoxy) vs. stability (CF₃, Cl); moderate steric bulk. | |
| 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenecarboxylate | 4-chlorobenzoate instead of 4-methoxy | ~554.85 | Increased lipophilicity (Cl vs. OCH₃); potential for stronger π-π interactions. | |
| 4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide | Sulfanyl linker, benzamide core (replaces ester) | 443.27 | Reduced ester hydrolysis risk; possible hydrogen-bonding via amide. | |
| 4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide | Hydrazide group, phenoxymethyl linker | 435.84 | Enhanced chelation potential (hydrazide); altered pharmacokinetics. | |
| 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenecarboxylate | Cyano substitution on pyridinyl-methyl group | ~540 (estimated) | Increased electron-withdrawing effects (CN); potential reactivity in nucleophilic addition. |
Key Observations
Substituent Effects on Solubility and Reactivity: The 4-methoxybenzoate group in the target compound improves aqueous solubility compared to its 4-chloro analog (e.g., ). Chlorine substituents (e.g., in and ) increase lipophilicity, favoring membrane permeability but risking metabolic oxidation .
Linker and Functional Group Variations :
- Replacing the ester with an amide () enhances stability against esterases but may reduce bioavailability due to stronger hydrogen bonding .
- Sulfanyl linkers () vs. oxy linkers (target compound) alter electronic profiles and steric accessibility, impacting target binding .
Trifluoromethyl Group :
- The CF₃ group in all analogs contributes to metabolic resistance and electronegativity, but its positioning (e.g., pyridinyl in target compound vs. benzyl in ) influences steric hindrance and dipole interactions .
Synthetic Feasibility: Compounds with hydrazide () or cyano groups () require specialized reagents (e.g., hydrazine derivatives, cyanating agents), complicating synthesis compared to ester-based analogs .
Biological Activity
The compound 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a pyridine moiety, suggests interesting biological properties that merit detailed investigation.
Chemical Structure
The chemical formula for this compound is . The presence of functional groups such as the sulfonyl and methoxybenzenecarboxylate indicates that it may interact with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by disrupting cell wall synthesis. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties, likely due to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are mediators of inflammation. The presence of the phenylsulfonyl group in the target compound may enhance its anti-inflammatory potential.
Cytotoxicity and Anticancer Activity
Compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on human breast cancer cell lines demonstrated that derivatives containing a pyridine ring exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
-
Antimicrobial Efficacy Assessment
- A comparative analysis of structurally related compounds revealed that those with trifluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria. The specific compound under review has not yet been tested directly but is hypothesized to exhibit similar properties based on its structure.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
